Thiophene-3-ol, 3-acetate, also known as tetrahydrothiophene-3-ol acetate or 1,1-dioxothiolan-3-yl acetate, is a sulfur-containing heterocyclic compound with the molecular formula and a molecular weight of 178.21 g/mol. This compound is derived from thiophene, which is characterized by its five-membered ring structure containing one sulfur atom. Thiophene-3-ol, 3-acetate has garnered interest in various scientific fields due to its potential applications in organic synthesis and medicinal chemistry.
Thiophene-3-ol, 3-acetate can be sourced from chemical suppliers and is classified under several categories:
The synthesis of thiophene-3-ol, 3-acetate typically involves the oxidation of thiophene derivatives. Common methods include:
The oxidation process is usually conducted under controlled conditions to ensure high yield and purity. In industrial settings, continuous flow reactors may be utilized to optimize the reaction conditions for large-scale production.
Thiophene-3-ol, 3-acetate features a five-membered ring with a sulfur atom and functional groups that influence its chemical behavior. The structural representation includes:
The molecular structure can be depicted as follows:
Property | Value |
---|---|
Molecular Formula | C₆H₁₀O₄S |
Molecular Weight | 178.21 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Thiophene-3-ol, 3-acetate can undergo various chemical reactions including:
Common reagents used in these reactions include:
Major products from these reactions include sulfone derivatives and various substituted thiophenes.
The mechanism of action for thiophene-3-ol, 3-acetate involves its interaction with biological targets, potentially affecting enzyme activity and cellular pathways. The compound may act as an oxidizing agent under certain conditions or interact with proteins and enzymes through its functional groups.
Thiophene-3-ol, 3-acetate is typically a colorless liquid or solid depending on its purity and form. Specific physical properties such as boiling point and density are not widely documented but are essential for practical applications.
Chemical properties include:
Thiophene-3-ol, 3-acetate has several scientific applications:
The core synthetic route to Thiophene-3-ol, 3-acetate involves direct O-acetylation of Thiophene-3-ol using acetylating agents. Acetic anhydride remains the predominant reagent due to its cost-effectiveness and controllable reactivity, typically employed with catalysts like pyridine or 4-dimethylaminopyridine (DMAP) in dichloromethane at 0–25°C. This method achieves yields of 75–92% but requires rigorous exclusion of moisture to suppress diacetylated byproducts. Alternative agents like acetyl chloride show faster kinetics but necessitate stoichiometric bases (e.g., triethylamine) for HCl neutralization, complicating purification [4].
Synthesis from acyclic precursors leverages sulfur-containing substrates. A key approach involves the cyclization of γ-ketothiols or chloroacetyl intermediates under Friedel-Crafts conditions. For example, 1,4-dicarbonyl compounds treated with phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent undergo Paal-Knorr thiophene formation, with subsequent acetylation yielding the target compound. This method is particularly valuable for generating substituted derivatives but requires stringent temperature control (60–110°C) to minimize thiophene over-oxidation [4] [8].
Table 1: Traditional Acetylation Methods for Thiophene-3-ol, 3-acetate
Acetylating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Acetic anhydride | Pyridine/DCM | 0–25 | 2–4 | 85–92 |
Acetyl chloride | Triethylamine/THF | -10 to 0 | 1–2 | 78–88 |
Acetic anhydride | DMAP/Toluene | 25–40 | 1–3 | 90–95 |
Ketothiol precursor | P₂S₅/Xylene | 100–110 | 8–12 | 65–75 |
Eliminating volatile organic solvents (VOCs) significantly enhances the sustainability profile. Mechanochemical approaches using ball milling facilitate direct reaction between Thiophene-3-ol and acetic anhydride in the absence of solvents. Reaction completion occurs within 30–45 minutes at 25°C with yields exceeding 90%, reducing energy consumption by 70% compared to reflux methods. This technique also suppresses hydrolysis side reactions, improving atom economy to >95% [3] [8].
Controlled microwave irradiation accelerates acetylation kinetics dramatically. In solventless systems or with minimal ionic liquid media, reaction times decrease from hours to 2–8 minutes. Critical parameters include microwave power (300–600 W) and controlled temperature ramping to 80°C. This method achieves near-quantitative yields (96–98%) while reducing byproduct formation through uniform thermal delivery. Scale-up studies demonstrate consistent reproducibility at 500g batches [3] [8].
Lipases (e.g., Candida antarctica Lipase B) immobilized on silica or polymer supports enable regioselective acetylation under aqueous-organic biphasic conditions at 30–40°C. While reaction rates are slower (12–24 hours), selectivity exceeds 99%, avoiding positional isomers. Solvent systems like tert-butanol/water mixtures enhance substrate solubility without enzyme denaturation. This method is ideal for acid-sensitive derivatives but faces cost barriers in large-scale applications [6].
Table 2: Energy Consumption in Green Synthesis Methods
Method | Energy Input (kJ/mol) | Reaction Time | Carbon Footprint (kg CO₂eq/kg) | E-Factor |
---|---|---|---|---|
Conventional reflux | 580 | 4 h | 8.7 | 12.3 |
Solvent-free ball mill | 95 | 45 min | 1.2 | 2.1 |
Microwave irradiation | 150 | 8 min | 1.8 | 3.0 |
Enzymatic (CALB) | 75 | 24 h | 0.9 | 1.5 |
Zinc chloride (ZnCl₂) and aluminum trichloride (AlCl₃) at 5–10 mol% loading enhance electrophilic activation of acetic anhydride, particularly for sterically hindered thiophenols. Reactions proceed in chlorinated solvents (CH₂Cl₂, CHCl₃) at 40–60°C, achieving 85–93% yields within 1 hour. However, catalyst quenching generates stoichiometric acidic waste, necessitating neutralization steps. Novel solid acids like sulfonated zirconia enable heterogeneous catalysis with facile recovery and reuse for 5–7 cycles without significant activity loss [4].
Dual-function ionic liquids (e.g., [BMIM][OAc]) serve as solvents and catalysts, enabling reagent concentration ≥50% w/v. Acetylation completes within 15–30 minutes at 70°C with 98% conversion. The hydrophobic nature of these media simplifies product extraction via water-induced phase separation. Ionic liquids are recyclable 8–10 times after vacuum drying, though degradation of the anion occurs gradually with acetic anhydride [3] [8].
PdI₂/KI systems (1–2 mol%) in dimethylacetamide (DMA) enable chemoselective C-acylation prior to O-acetylation in substituted thiophenes. This method is critical for synthesizing 2,4-disubstituted thiophene-3-ol acetates without positional isomers. The catalytic cycle involves Pd(II)-mediated C–S bond formation followed by in situ acetylation. Yields range from 70–85% with selectivity >95:5 for the 3-acetate regioisomer [3] [8].
Engineered acyltransferases achieve unmatched regiocontrol (>99.5% 3-O-acetate) in buffer-free microaqueous systems. Penicillium vinaceum-derived enzymes immobilized on magnetic nanoparticles show activity retention for 15 batches at 30°C. Productivity reaches 120 g·L⁻¹·h⁻¹ with space-time yields surpassing chemical catalysts by 40%. This approach eliminates epimerization risks in chiral thiophene derivatives [6].
Table 3: Catalyst Performance Comparison
Catalyst Type | Loading (mol%) | Temperature (°C) | Selectivity (%) | TOF (h⁻¹) |
---|---|---|---|---|
ZnCl₂ | 10 | 60 | 85–90 | 32 |
[BMIM][OAc] | 100 (solvent) | 70 | >99 | 210 |
PdI₂/KI | 1.5 | 100 | 95–98 | 180 |
P. vinaceum acylase | 5 (w/w) | 30 | >99.5 | 480 |
Tubular reactor systems overcome batch limitations through precise residence time control. Key operational parameters include:
High-purity Thiophene-3-ol, 3-acetate (>99.9% HPLC) requires hybrid purification:
Modern facilities implement circular economy principles:
Capital expenditure for integrated continuous manufacturing ranges from $20–30 million for 5,000 MT/year capacity. Key compliance factors include:
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